molecular formula C10H13BrO B1333911 2-(2-Bromoethoxy)-1,4-dimethylbenzene CAS No. 37136-96-2

2-(2-Bromoethoxy)-1,4-dimethylbenzene

Cat. No.: B1333911
CAS No.: 37136-96-2
M. Wt: 229.11 g/mol
InChI Key: JBISLHJJABQJNR-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,4-dimethylbenzene: is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions, and a 2-bromoethoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The primary method for synthesizing 2-(2-Bromoethoxy)-1,4-dimethylbenzene is through the Williamson Ether Synthesis . This involves the reaction of 1,4-dimethylbenzene with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 2-bromoethanol attacks the electrophilic carbon of the 1,4-dimethylbenzene .

Industrial Production Methods:

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution (S_N2): The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding ethoxy derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (NH_2^-). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, alcohols, or amines.

    Oxidation: Products can include carboxylic acids or aldehydes.

    Reduction: The major product is the ethoxy derivative.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 2-(2-Bromoethoxy)-1,4-dimethylbenzene is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Biology and Medicine:

    Drug Development: The compound can be used as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: It can be used in studies involving the interaction of aromatic ethers with biological systems.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and materials.

    Agriculture: It can be used in the synthesis of agrochemicals.

Mechanism of Action

The primary mechanism by which 2-(2-Bromoethoxy)-1,4-dimethylbenzene exerts its effects is through nucleophilic substitution reactions . The bromine atom is a good leaving group, allowing the compound to react readily with nucleophiles. This makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2-(2-Bromoethoxy)benzene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.

    1,4-Dimethoxy-2-(2-bromoethoxy)benzene: Contains methoxy groups instead of methyl groups, which can influence its reactivity and solubility.

    2-(2-Chloroethoxy)-1,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and leaving group ability.

Uniqueness:

2-(2-Bromoethoxy)-1,4-dimethylbenzene is unique due to the presence of both the bromoethoxy group and the methyl groups on the benzene ring. This combination of substituents can influence its reactivity and make it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(2-bromoethoxy)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBISLHJJABQJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394919
Record name 2-(2-bromoethoxy)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37136-96-2
Record name 2-(2-Bromoethoxy)-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37136-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromoethoxy)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 75.2 g (0.4 mol) 1,2-dibromoethane in 80 mL of anhydrous ethanol was stirred and heated to 65° C. under a nitrogen atmosphere, and then a solution of 24.4 g (0.2 mol) of 2,5-dimethylphenol and 10.8 g (0.2 mol) of NaOMe in anhydrous ethanol (100 mL) was added into the above solution dropwise. After finish adding, refluxed for 5 hours. The mixture was cooled to room temperature, washed and extract d with ethyl ether, 2M NaOH solution and deionized water. The organic phase was collected, dried with CaCl2 and then filtered. After evaporating the solvent from the filtrate, 1-(2′-bromoethanoxy) 2,5-dimethylbenzene was purified by vacuum distillation. 1H-NHR (CDCl3, ppm): δ 7.00 (d, 1H), δ 6.4 (d, 1H), δ 6.6 (s, 1H), δ 4.24 (t, 2H), δ 3.62 (t, 2H), δ 2.3 (s, 3H), δ 2.2 (s, 3H).
Quantity
75.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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